2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride
Overview
Description
2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride is a chemical compound that belongs to the class of pyrrolopyridine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in targeting specific enzymes and receptors involved in various diseases.
Mechanism of Action
Target of Action
The primary target of 2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride is the fibroblast growth factor receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell proliferation, differentiation, and migration . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This compound has shown potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs inhibits this process, thereby disrupting the signaling pathways .
Biochemical Pathways
The FGFR signaling pathway is the primary biochemical pathway affected by this compound . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s inhibition of FGFRs disrupts the activation of downstream signaling, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis . It has also been found to significantly inhibit the migration and invasion of cancer cells .
Biochemical Analysis
Biochemical Properties
2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to inhibit fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3), which are involved in various cellular processes such as cell proliferation, migration, and differentiation . The compound’s interaction with these receptors is characterized by its ability to bind to the receptor’s active site, thereby inhibiting its activity and downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been demonstrated to inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis . Additionally, the compound significantly reduces the migration and invasion abilities of these cancer cells . These effects are mediated through the inhibition of FGFR signaling pathways, which play a critical role in cell signaling, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of FGFRs, leading to the inhibition of their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the receptor’s cytoplasmic tail, which is essential for the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . By blocking these pathways, the compound effectively disrupts cell proliferation, migration, and survival signals.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of FGFR signaling and prolonged effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which may influence the compound’s overall efficacy and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride typically involves the following steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a series of reactions, including cyclization and condensation reactions.
Introduction of the Morpholine Group: The morpholine group can be introduced through a nucleophilic substitution reaction.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid (HCl) in an aqueous or alcoholic medium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A parent compound with similar structural features but lacking the morpholine group.
2-(Pyridin-2-yl) Pyrimidine: Another heterocyclic compound with comparable biological activities.
Uniqueness
2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride is unique due to the presence of the morpholine group, which enhances its solubility and bioavailability. This structural modification also contributes to its potent inhibitory activity against FGFRs, making it a promising candidate for anticancer therapy .
Properties
IUPAC Name |
2-(1H-pyrrolo[2,3-b]pyridin-2-yl)morpholine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.2ClH/c1-2-8-6-9(14-11(8)13-3-1)10-7-12-4-5-15-10;;/h1-3,6,10,12H,4-5,7H2,(H,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGBGRVMTSVGTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC3=C(N2)N=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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